

Ethyl Ferulate (CAS No. 4046-02-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-methoxycinnamate

Cat. No.: B7884583

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Abstract

Ethyl ferulate, the ethyl ester of ferulic acid, is a naturally derived compound with significant therapeutic potential. Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it an attractive candidate for pharmaceutical and cosmeceutical applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of ethyl ferulate, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support further research and development.

Physicochemical Properties

Ethyl ferulate (IUPAC Name: Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a white to light yellow crystalline powder.^{[1][2]} Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	4046-02-0	[1][3]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[1][4]
Molecular Weight	222.24 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[4][6]
Melting Point	63-65 °C	[3][4]
Boiling Point	382.3 °C at 760 mmHg; 164-166 °C at 0.5 mmHg	[3][4]
Solubility	Insoluble in water; Soluble in oil, DMSO, ethanol, chloroform, ethyl acetate	[1][4][7][8]
Purity (typical)	>98% (HPLC)	[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 360 MHz) δ: 1.33 (t, 3H, -CH₃), 3.91 (s, 3H, -OCH₃), 4.26 (q, 2H, -CH₂-), 5.92 (s, 1H, -OH), 6.29 (d, 1H, J=15.9 Hz, Ar-CH=), 6.91 (d, 1H, J=8.1 Hz, Ar-H), 7.04 (m, 2H, Ar-H), 7.62 (d, 1H, J=15.9 Hz, =CH-COO)
- ¹³C NMR (CDCl₃, 90 MHz) δ: 14.4 (-CH₃), 55.9 (-OCH₃), 60.4 (-CH₂-), 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9 (Ar-C and C=C), 167.3 (C=O)[9]

Infrared (IR) Spectroscopy

The IR spectrum of ethyl ferulate shows characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400 cm⁻¹ for the phenolic hydroxyl group (-OH), peaks in the 3000-2850 cm⁻¹ region for C-H stretching, a strong absorption around 1700 cm⁻¹ for the ester carbonyl group (C=O), and bands in the 1600-1450 cm⁻¹ range for aromatic C=C stretching.

Mass Spectrometry (MS)

The mass spectrum of ethyl ferulate typically shows a molecular ion peak $[M]^+$ at m/z 222.^[5] Common fragmentation patterns involve the loss of the ethoxy group ($-OCH_2CH_3$) or other parts of the ester side chain.

Synthesis and Purification

Synthesis via Acid-Catalyzed Esterification of Ferulic Acid

This method involves the reaction of ferulic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol:

- Suspend ferulic acid (1 equivalent) in absolute ethanol.
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents).
- Reflux the reaction mixture with stirring for several hours (e.g., 20-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the solution under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl ferulate.

Purification by Recrystallization

Experimental Protocol:

- Dissolve the crude ethyl ferulate in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

- If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Biological Activities and Mechanisms of Action

Ethyl ferulate exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Ethyl ferulate is a potent antioxidant that can neutralize free radicals.^{[2][9]} Its lipophilicity allows for better penetration of cell membranes compared to ferulic acid.^[1]

Experimental Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of ethyl ferulate in a suitable solvent (e.g., ethanol).
- Prepare a series of dilutions of the ethyl ferulate stock solution.
- Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Mix the ethyl ferulate dilutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity

Ethyl ferulate has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.^[10] This is achieved, in part, by inhibiting the NF- κ B signaling pathway.^[10]

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Macrophages

- Culture RAW 264.7 macrophage cells in a suitable medium.
- Pre-treat the cells with various concentrations of ethyl ferulate for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for a further incubation period (e.g., 24 hours).
- Collect the cell culture supernatant.
- Measure the concentrations of TNF- α , IL-1 β , and IL-6 in the supernatant using commercially available ELISA kits.

Neuroprotective Effects

Ethyl ferulate has shown promise in protecting neurons against oxidative stress and neurotoxicity, which are implicated in neurodegenerative diseases.^{[11][12]} A key mechanism is the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the activation of the Nrf2 signaling pathway.^{[10][11]}

Experimental Protocol: Heme Oxygenase-1 (HO-1) Activity Assay

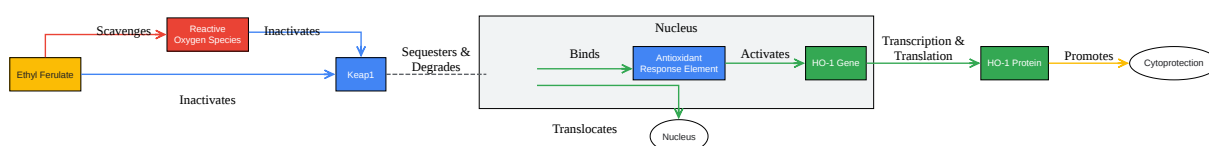
- Culture neuronal cells (e.g., primary hippocampal neurons) or astrocytes.
- Treat the cells with ethyl ferulate at various concentrations and for different time points.
- Prepare microsomal fractions from the cell lysates by differential centrifugation.
- Incubate the microsomal fraction with a reaction mixture containing hemein (the substrate for HO-1), NADPH, and a source of biliverdin reductase (e.g., rat liver cytosol).

- The reaction produces bilirubin, which can be quantified spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm).[1]

Signaling Pathways

Nrf2/HO-1 Signaling Pathway

Ethyl ferulate activates the transcription factor Nrf2, which translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including HO-1.[10] This leads to the increased expression of HO-1, which in turn provides cytoprotection against oxidative stress.

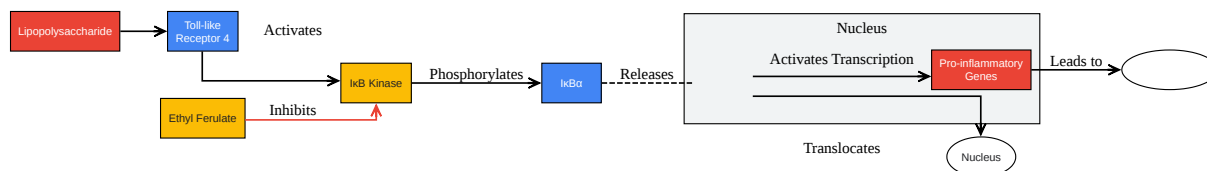


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Caption: Nrf2/HO-1 signaling pathway activated by ethyl ferulate.

NF- κ B Signaling Pathway

In inflammatory conditions, the transcription factor NF- κ B is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Ethyl ferulate has been shown to inhibit the activation of NF- κ B, thereby reducing the inflammatory response.[10]



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Caption: Inhibition of the NF-κB signaling pathway by ethyl ferulate.

Conclusion

Ethyl ferulate is a promising multifunctional compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. Its favorable physicochemical characteristics, particularly its lipophilicity, enhance its potential for therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, facilitating further exploration of ethyl ferulate's therapeutic potential.

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